3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
3-({[1-(1-Benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a sulfanylmethyl group to a 4,5-dihydroimidazole moiety, which is further substituted with a 1-benzofuran-2-carbonyl group. This structure combines aromatic, sulfur-containing, and imidazoline functionalities, making it relevant for studies in coordination chemistry, medicinal chemistry, and materials science. Its synthesis and structural analogs often involve nucleophilic substitution or metal-mediated reactions, as seen in related compounds .
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)21-9-8-20-18(21)24-12-13-4-3-7-19-11-13/h1-7,10-11H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZPDBDZLWGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via a condensation reaction between an aldehyde, a primary amine, and a dicarbonyl compound.
Coupling Reactions: The benzofuran and imidazole rings are then coupled using a thiol linker, which involves the formation of a sulfanyl bond.
Pyridine Ring Introduction: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The benzofuran and imidazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanyl linker provides additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogs include:
- The nitrile group in 3-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile enhances polarity and hydrogen-bonding capacity .
- Conformational Stability : The crystal structure of the tetrachlorocuprate analog reveals near-perpendicular dihedral angles (87.1°) between imidazoline and pyridine rings, driven by repulsive H3···C8 interactions and stabilized by N–H···O hydrogen bonds . The target compound’s benzofuran substituent may impose distinct torsional constraints.
Physicochemical Properties
- Solubility : The tetrachlorocuprate complex’s ionic nature enhances solubility in polar solvents, whereas the benzofuran and chlorobenzoyl analogs likely exhibit lower aqueous solubility due to hydrophobic aromatic groups .
- Thermal Stability : Crystallographic data for the tetrachlorocuprate analog (refined using SHELXL ) reveals robust N–H···Cl⁻ and chalcogen bonding (S···Cl, 3.33 Å), contributing to lattice stability . The target compound’s benzofuran group may enhance thermal stability via aromatic stacking.
Biological Activity
The compound 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.46 g/mol. The structure includes a benzofuran moiety, an imidazole ring, and a pyridine component, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and imidazole exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that certain benzofuran derivatives induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25.72 ± 3.95 μM, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran Derivative | MCF-7 (Breast Cancer) | 25.72 ± 3.95 |
| Imidazole Derivative | U87 (Glioblastoma) | 45.2 ± 13.0 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that imidazole derivatives can exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds range from 40 to 500 μg/mL against various bacterial strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Bacillus subtilis | 300 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
The biological activity of the compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : The benzofuran and imidazole moieties may interact with specific receptors or proteins involved in cellular signaling pathways.
Case Studies
- Study on Anticancer Efficacy : A recent investigation demonstrated that the introduction of a sulfanyl group in related compounds enhanced their cytotoxic effects on cancer cells by increasing cellular uptake and altering metabolic pathways .
- Antimicrobial Assessment : Another study evaluated the antibacterial effects of related benzofuran derivatives against multi-drug resistant strains, revealing significant potency and suggesting further exploration for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
